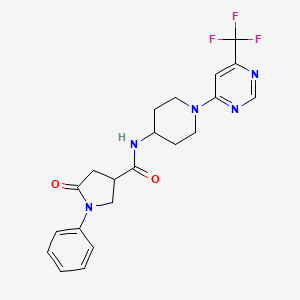![molecular formula C18H19ClFN5O2 B2561777 3-(1-(tert-ブチル)-4-オキソ-1H-ピラゾロ[3,4-d]ピリミジン-5(4H)-イル)-N-(3-クロロ-4-フルオロフェニル)プロパンアミド CAS No. 946259-59-2](/img/structure/B2561777.png)
3-(1-(tert-ブチル)-4-オキソ-1H-ピラゾロ[3,4-d]ピリミジン-5(4H)-イル)-N-(3-クロロ-4-フルオロフェニル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C18H19ClFN5O2 and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学と有機エレクトロニクス
ナノTiO2修飾
作用機序
Target of Action
The primary targets of the compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide interacts with its targets by binding to the active site of these kinases, thereby inhibiting their activity . This results in the disruption of signaling pathways that are crucial for cell proliferation and survival .
Biochemical Pathways
The inhibition of these kinases by 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide affects multiple biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, and cellular differentiation . The downstream effects of these disruptions can lead to the cessation of cell growth and induction of programmed cell death .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound and its ability to reach its target sites in the body .
Result of Action
The molecular and cellular effects of the action of 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide include the inhibition of cell proliferation and the induction of apoptosis . These effects can lead to the cessation of tumor growth in cancerous cells .
Action Environment
The action, efficacy, and stability of 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells .
生化学分析
Biochemical Properties
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine-protein kinase Lyn, proto-oncogene tyrosine-protein kinase Src, and tyrosine-protein kinase Lck . These interactions are essential for modulating signal transduction pathways, which are critical for cellular communication and function.
Cellular Effects
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling proteins, it can alter the phosphorylation status of downstream targets, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of tyrosine kinases, preventing the phosphorylation of target proteins and thereby disrupting signal transduction pathways . This inhibition can lead to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining its safe and effective use .
Metabolic Pathways
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect its activity and interactions with other biomolecules .
特性
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chloro-4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN5O2/c1-18(2,3)25-16-12(9-22-25)17(27)24(10-21-16)7-6-15(26)23-11-4-5-14(20)13(19)8-11/h4-5,8-10H,6-7H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFGFHFYJJMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
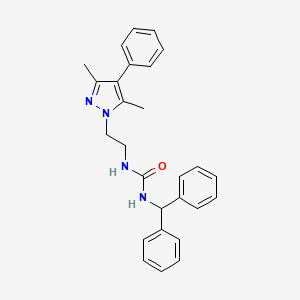
![3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B2561696.png)
![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)
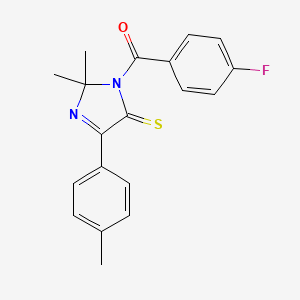

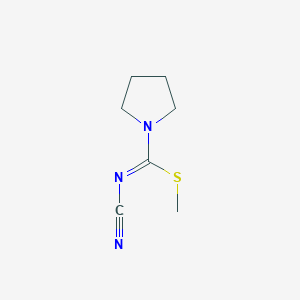
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)
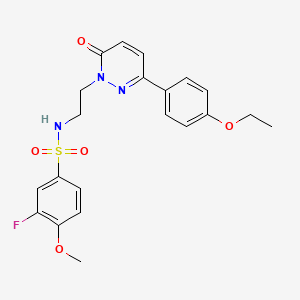
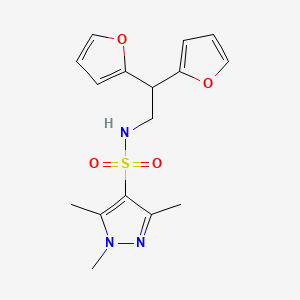
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}butyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561712.png)
![4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2561714.png)

